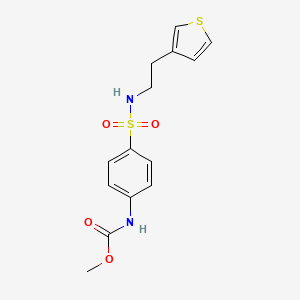
1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide, also known as PACOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PACOC has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis and metabolism of neurotransmitters. This compound has been shown to selectively inhibit the activity of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE), two enzymes involved in the regulation of neurotransmitter levels in the brain. By inhibiting these enzymes, this compound may modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and prevent the replication of viruses. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several advantages for laboratory experiments, including its high purity and stability, which make it an ideal tool for studying the effects of neurotransmitters on physiological processes. However, this compound also has some limitations, including its high cost and complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving 1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide. One area of interest is the development of this compound-based drug delivery systems, which could improve the targeted delivery of drugs to the brain. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments, make it an ideal tool for studying the effects of neurotransmitters on physiological processes. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Métodos De Síntesis
The synthesis of 1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves the reaction of 2-chloroacetyl chloride with piperidine-4-carboxamide in the presence of oxolane-2-methanol. The reaction is carried out under specific conditions, including a controlled temperature and reaction time, to ensure high yield and purity of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
1-(2-Chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its antitumor and antiviral properties. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In neuroscience, this compound has been studied for its potential as a tool for studying the role of neurotransmitters in the brain.
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3/c14-8-12(17)16-5-3-10(4-6-16)13(18)15-9-11-2-1-7-19-11/h10-11H,1-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQIOOXVUKOZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

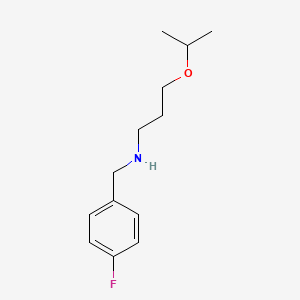

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)
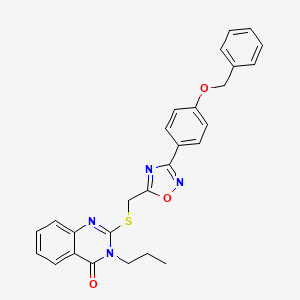

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)
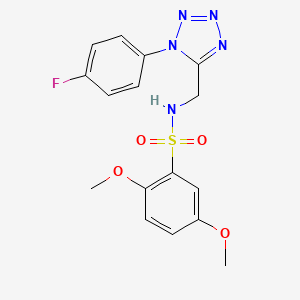
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)

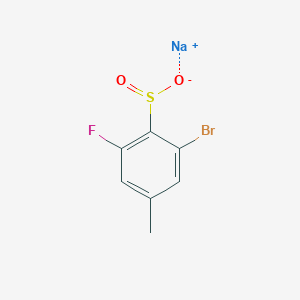
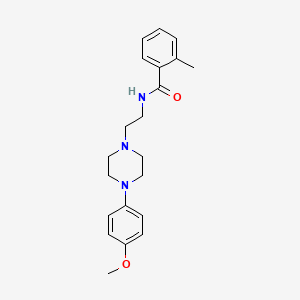
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
